molecular formula C11H17BrN2O2S B14910578 4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide

4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B14910578
M. Wt: 321.24 g/mol
InChI Key: NGWKJJRMNHMYAS-UHFFFAOYSA-N
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Description

4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide is an organic compound with the molecular formula C10H15BrN2O2S. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide typically involves the following steps:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

    Amidation: The attachment of the dimethylaminoethyl group to the sulfonamide.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom and sulfonamide group contribute to the compound’s reactivity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide
  • 4-Bromo-N-(2-(dimethylamino)ethyl)-2-thiophenecarboxamide

Uniqueness

4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H17BrN2O2S

Molecular Weight

321.24 g/mol

IUPAC Name

4-bromo-N-[2-(dimethylamino)ethyl]-3-methylbenzenesulfonamide

InChI

InChI=1S/C11H17BrN2O2S/c1-9-8-10(4-5-11(9)12)17(15,16)13-6-7-14(2)3/h4-5,8,13H,6-7H2,1-3H3

InChI Key

NGWKJJRMNHMYAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN(C)C)Br

Origin of Product

United States

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